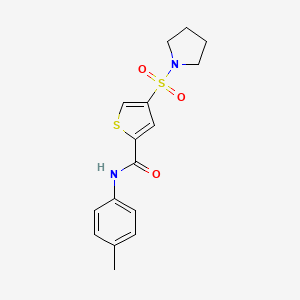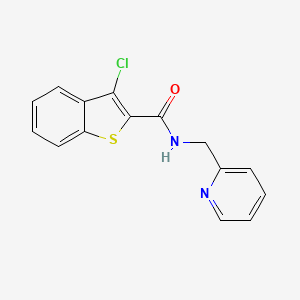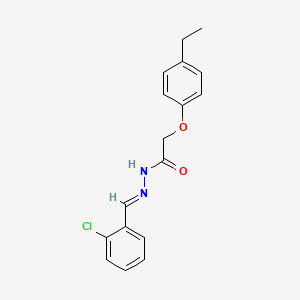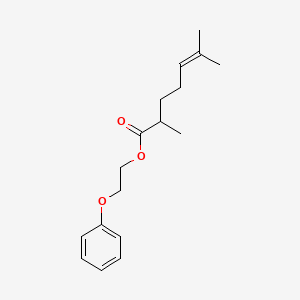
N-(4-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex organic synthesis techniques. For example, a method for synthesizing related structures includes the conjugate addition of amino acids to acetylenic sulfones, followed by intramolecular alkylation to afford cyclic enamine sulfones, demonstrating the complexity of synthesizing such molecules (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of compounds bearing similar frameworks, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been elucidated using X-ray crystallography, revealing an essentially planar structure that contributes to their biological activity (Banerjee et al., 2002).
Chemical Reactions and Properties
Compounds with similar structures have shown significant biological activities, such as inhibiting endothelin receptors, indicating their potential in drug development for treating diseases related to these receptors (Wu et al., 1997).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, are crucial for the application of these compounds. Aromatic polyamides and polyimides based on related structures have shown excellent solubility in polar solvents and high thermal stability, making them suitable for high-performance material applications (Yang & Lin, 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and stability under various conditions, are essential for understanding the compound's behavior in biological systems or material applications. Studies on similar compounds have demonstrated their potential in inhibiting cell proliferation, indicating their reactivity and biological significance (Kambappa et al., 2017).
Aplicaciones Científicas De Investigación
Pharmacological Characterization and Potential Therapeutic Applications
- Kappa Opioid Receptor Antagonism: Compounds structurally related to N-(4-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide have been investigated for their high affinity and selectivity as kappa opioid receptor (KOR) antagonists. These properties suggest potential applications in the treatment of depression and addiction disorders. One study highlights the use of a novel KOR antagonist demonstrating antidepressant-like efficacy and the potential to attenuate stress-related behaviors and cocaine-seeking behavior in animal models (Grimwood et al., 2011).
Chemical Synthesis and Molecular Design
Histone Deacetylase Inhibition
A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been identified as an orally active histone deacetylase inhibitor. It selectively inhibits specific HDACs, showing potential as an anticancer drug through mechanisms such as blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Synthesis of Piperidines and Pyrrolidines
Research into the synthesis of piperidines, pyrrolidines, and other nitrogen-containing heterocycles from acetylenic sulfones provides insight into new synthetic routes that could be applied to the production of analogs of this compound. These methods offer a route to a wide variety of biologically active compounds (Back & Nakajima, 2000).
Polyamide and Polyimide Synthesis
The synthesis and properties of aromatic polyamides and polyimides based on related compounds suggest applications in materials science, particularly for the development of new polymeric materials with enhanced thermal stability and solubility. These materials could find uses in advanced technologies and biomaterials (Yang & Lin, 1994; 1995).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-4-6-13(7-5-12)17-16(19)15-10-14(11-22-15)23(20,21)18-8-2-3-9-18/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHOFWJKHTUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-pyrrolidinylcarbonyl)benzyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5563733.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5563739.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5563745.png)
![1-(3,4-dimethylbenzyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5563749.png)
![(1S*,5R*)-3-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563759.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5563761.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5563769.png)
![1-(4-methylphenyl)-4-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2-piperazinone](/img/structure/B5563778.png)

![7-methoxy-N-3-pyridinyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5563785.png)
![N,N'-2,2'-biphenyldiylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5563797.png)
![3-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5563805.png)